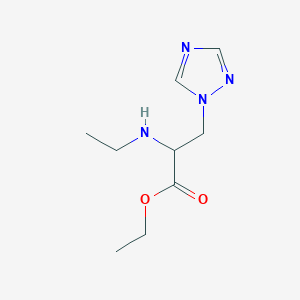

Ethyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Description

Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with an ethylamino group at position 2 and a 1,2,4-triazole moiety at position 2. The compound is cataloged under CAS number 1256835-84-3 and is available at 97% purity .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C9H16N4O2/c1-3-11-8(9(14)15-4-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3 |

InChI Key |

IXVFAFQCSLERKK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C=NC=N1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.

Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.

Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The triazole ring is known to interact with various biological targets, leading to the disruption of cellular processes and ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate, differing in substituents or functional groups:

Functional Comparisons

- Bioactivity: Compounds with 1,2,4-triazole groups (e.g., quinconazole, fluquinconazole) are widely used as fungicides due to their inhibition of sterol biosynthesis in fungi .

- Synthetic Efficiency: Ethyl 2-(diethoxyphosphoryl)-3-(1H-1,2,4-triazol-1-yl)propanoate (86% yield) and brominated triazole derivatives (93% yield) highlight the feasibility of high-yield syntheses for triazole-containing esters . This contrasts with discontinued analogues (e.g., Ref: 10-F741861), which faced production hurdles .

- Stability : The ethyl ester group in the target compound may enhance lipid solubility compared to methyl esters, influencing pharmacokinetics or environmental persistence .

Physicochemical and Spectroscopic Data

NMR Data for Triazole-Containing Analogues

- Ethyl 2-(diethoxyphosphoryl)-3-(1H-1,2,4-triazol-1-yl)propanoate: $^1$H NMR (300 MHz, MeOD) δ 6.65 (t, J = 2.1 Hz, 2H), 6.01 (t, J = 2.1 Hz, 2H), 4.47–4.05 (m, 8H), 3.56 (m, 1H), 1.43–1.19 (m, 9H) .

Purity and Availability

- The target compound is commercially available at 97% purity, while analogues like Ref: 10-F741861 are discontinued, suggesting supply chain or stability issues .

Biological Activity

Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its various biological activities, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. This compound demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The data indicates that this compound is particularly effective against Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This compound has been tested for its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The results show that the compound exhibits potent antifungal activity against Candida albicans, making it a candidate for further development in antifungal therapies.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that compounds with triazole moieties can inhibit cancer cell proliferation.

Case Study: In Vitro Cytotoxicity Assay

In an experiment assessing the cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound exhibited varying degrees of cytotoxicity:

Table 3: Cytotoxicity of this compound

These findings suggest that this compound can inhibit the growth of cancer cells effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.